6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline
CAS No.:
Cat. No.: VC16561889
Molecular Formula: C24H17ClN2
Molecular Weight: 368.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17ClN2 |
|---|---|
| Molecular Weight | 368.9 g/mol |
| IUPAC Name | 6-chloro-2-(4-methylphenyl)-3-[2-(4-methylphenyl)ethynyl]quinoxaline |
| Standard InChI | InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-21-14-12-20(25)15-23(21)26-22/h3-8,10-12,14-15H,1-2H3 |
| Standard InChI Key | YAHSWDXECSMIHT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C#CC2=NC3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a quinoxaline backbone (a bicyclic system comprising two fused pyrazine rings) substituted at the 6-position with chlorine and at the 2- and 3-positions with p-tolyl and p-tolylethynyl groups, respectively. The IUPAC name, 6-chloro-2-(4-methylphenyl)-3-[2-(4-methylphenyl)ethynyl]quinoxaline, reflects this substitution pattern . Key structural attributes include:
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Planarity: The quinoxaline core’s conjugated π-system enables strong intermolecular interactions, critical for both biological activity and materials applications .
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Electron-Withdrawing and Donating Groups: The chlorine atom acts as an electron-withdrawing group, while the p-tolyl-ethynyl substituents contribute electron density via their methyl groups, creating a polarized electronic environment .
Table 1: Molecular Properties of 6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 368.9 g/mol | |
| CAS Number | 1319039-37-6 | |
| SMILES Notation | CC1=CC=C(C=C1)C#CC2=NC3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)C |
Spectroscopic and Crystallographic Data
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NMR Spectroscopy: The -NMR spectrum exhibits distinct signals for the methyl protons of the p-tolyl groups (δ ≈ 2.4 ppm) and aromatic protons of the quinoxaline core (δ ≈ 7.2–8.5 ppm) .
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X-ray Crystallography: Crystallographic studies of analogous quinoxalines reveal planar geometries with intermolecular π-π stacking distances of 3.4–3.6 Å, suggesting potential for solid-state electronic applications .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves multi-step protocols leveraging cross-coupling reactions and condensation processes:
Condensation of Diamines with α-Diketones
A common approach involves the reaction of 1,2-diaminobenzene derivatives with α-diketones bearing pre-installed substituents. For example, 3-chloro-1,2-diaminobenzene may react with a p-tolyl-ethynyl diketone precursor under acidic conditions to yield the quinoxaline core .
Palladium-Catalyzed Cross-Coupling
Modern methods employ Suzuki-Miyaura or Sonogashira couplings to introduce ethynyl and aryl groups. For instance, a Pd(PPh)-catalyzed coupling between 6-chloro-2-iodoquinoxaline and p-tolylethynyl boronic acid in THF/KPO achieves moderate yields (44–74%) .
Table 2: Optimization of Pd-Catalyzed Synthesis
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh), THF, reflux | 47 | 95 |
| Pd/C, toluene, 100°C | 44 | 90 |
| Pd(PPh), dioxane/HO | 74 | 95 |
Reactivity and Functionalization
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Nucleophilic Aromatic Substitution: The 6-chloro substituent is susceptible to displacement by amines or alkoxides, enabling derivatization for drug discovery .
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Cycloaddition Reactions: The ethynyl group participates in [2+2] cycloadditions with tetrazines, forming pyridazine derivatives useful in bioorthogonal chemistry .
Applications in Medicinal Chemistry
Antiviral and Antimicrobial Activity
Quinoxaline derivatives exhibit broad-spectrum biological activity. The chlorine and ethynyl groups enhance binding to viral proteases and bacterial topoisomerases:
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SARS-CoV-2 Main Protease Inhibition: Molecular docking studies suggest that the planar quinoxaline system interacts with the protease’s active site (binding energy: −8.2 kcal/mol) .
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Antibacterial Efficacy: Against Staphylococcus aureus, the compound shows an MIC of 12.5 µg/mL, comparable to ciprofloxacin .
Materials Science Applications
Organic Electronics
The conjugated quinoxaline system serves as a building block for:
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Organic Photovoltaics (OPVs): As an electron-accepting moiety, it enhances power conversion efficiencies (PCE) up to 9.1% in bulk heterojunction devices .
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Electroluminescent Materials: When incorporated into OLEDs, the compound emits blue light (λ = 450 nm) with a quantum yield of 0.42 .
Metal-Organic Frameworks (MOFs)
Coordination with Cu(I) ions yields luminescent MOFs with high surface areas (1,200 m/g), applicable in gas storage and sensing .
Future Research Directions
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